1,4-Bis(chloromethyl)naphthalene

Catalog No.
S661480
CAS No.
6586-89-6
M.F
C12H10Cl2
M. Wt
225.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Bis(chloromethyl)naphthalene

CAS Number

6586-89-6

Product Name

1,4-Bis(chloromethyl)naphthalene

IUPAC Name

1,4-bis(chloromethyl)naphthalene

Molecular Formula

C12H10Cl2

Molecular Weight

225.11 g/mol

InChI

InChI=1S/C12H10Cl2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2

InChI Key

PMIHHEJEQAQZET-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=CC=C(C2=C1)CCl)CCl

Synonyms

NSC 184812

Canonical SMILES

C1=CC=C2C(=CC=C(C2=C1)CCl)CCl

Antifungal and Antibacterial Studies

Synthesis of Naphthalene Acetic Acid

Preparation of Fluorescent Polymers and Oligomers

Cross-Linked Polythiomethacrylate Esters Based on Naphthalene

π–π Interactions Study

Hyper Cross-Linked Polymers

    Summary of Application: 1,4-Bis(chloromethyl)naphthalene is used in the synthesis of hyper cross-linked polymers (HCPs).

    Methods of Application: The HCP material is synthesized by Friedel Craft reactions. Hyper crosslinking is a technique that introduces a large number of tiny pores into a polymer.

    Results: HCPs have extremely high surface areas, good porosity, low density, efficient adsorption properties, easy synthesis, less cost, environmental friendly, high thermal and chemical stability, light weight and reusability etc.

1,4-Bis(chloromethyl)naphthalene is an organic compound with the molecular formula C₁₂H₁₀Cl₂. It consists of a naphthalene backbone with two chloromethyl groups (-CH₂Cl) attached to the 1 and 4 positions of the aromatic system. This compound is notable for its potential applications in various fields, including organic synthesis and materials science due to the reactivity of the chloromethyl groups.

Due to the presence of chloromethyl groups. Some notable reactions include:

  • Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines or alcohols, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, this compound can lose hydrogen chloride to form double bonds or new functional groups.
  • Cross-coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form more complex organic molecules .

Research has indicated that 1,4-bis(chloromethyl)naphthalene exhibits biological activity, particularly in antimicrobial studies. It has shown antifungal and antibacterial properties, making it a candidate for further investigation in pharmaceutical applications. Spectroscopic studies have demonstrated its effectiveness against certain strains of bacteria and fungi, suggesting potential use in developing new antimicrobial agents .

Several methods have been developed for synthesizing 1,4-bis(chloromethyl)naphthalene:

  • Chloromethylation of Naphthalene: This method typically involves treating naphthalene with chloromethyl methyl ether in the presence of a Lewis acid catalyst. The reaction conditions often include heating and the use of solvents like tetrachloromethane or benzene .
  • Using N-Chloro-succinimide: Another synthesis route involves reacting naphthalene with N-chloro-succinimide under specific conditions (e.g., temperature and solvent) to yield 1,4-bis(chloromethyl)naphthalene .
  • Sulfuric Acid Method: A more traditional approach includes using concentrated sulfuric acid and chloromethylation reagents to introduce chloromethyl groups onto the naphthalene structure .

1,4-Bis(chloromethyl)naphthalene has several applications across different fields:

  • Organic Synthesis: It serves as an important intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Material Science: The compound is used in developing polymers and surfactants due to its reactive chloromethyl groups.
  • Antimicrobial Agents: Its biological activity suggests potential applications in creating new antimicrobial substances for medical use .

Interaction studies involving 1,4-bis(chloromethyl)naphthalene focus on its reactivity with different nucleophiles. These studies help understand how this compound can be modified to enhance its biological activity or tailor its properties for specific applications. Research has shown that varying the nucleophile can significantly impact the resulting product's efficacy and stability .

1,4-Bis(chloromethyl)naphthalene shares structural similarities with other naphthalene derivatives. Here are some comparable compounds:

Compound NameStructureUnique Features
1,2-Bis(chloromethyl)naphthaleneTwo chloromethyl groups at positions 1 and 2Different reactivity due to positional isomerism
1,5-Bis(chloromethyl)naphthaleneChloromethyl groups at positions 1 and 5Potentially different biological activity
Naphthylmethyl chlorideSingle chloromethyl group on naphthaleneSimpler structure; used in different synthetic routes

The uniqueness of 1,4-bis(chloromethyl)naphthalene lies in its specific positioning of the chloromethyl groups, which influences its reactivity and biological properties compared to its isomers and related compounds. This positioning allows it to engage effectively in nucleophilic substitution reactions while maintaining a stable naphthalene core.

The history of 1,4-Bis(chloromethyl)naphthalene research dates back to the mid-20th century, with early studies focusing primarily on its synthesis and characterization. Notable early work includes research conducted by Murahashi and Matsukawa in 1942, as documented in Rikagaku Kenkyusho Iho. Further development occurred in the 1950s with Lock and Schneider's investigations published in Chemische Berichte in 1951, establishing fundamental understanding of the compound's chemistry. The crystallographic studies of this compound became more sophisticated in later decades, with comprehensive structural analyses emerging in the early 21st century.

Significance in Organic Synthesis and Intermediary Chemistry

1,4-Bis(chloromethyl)naphthalene holds substantial importance in organic synthesis due to its bifunctional nature. The presence of two reactive chloromethyl groups attached to the naphthalene ring at positions 1 and 4 creates versatile reactivity patterns. The compound serves as a key building block in the synthesis of:

  • Functional resins for industrial applications
  • Polymeric materials requiring naphthalene-based cross-linking agents
  • Synthetic intermediates in pharmaceutical chemistry
  • Precursors for coordination chemistry and ligand design

Its importance lies in the ability of the chloromethyl groups to undergo nucleophilic substitution reactions, providing access to a wide range of functionalized naphthalene derivatives.

Current Research Landscape and Emerging Trends

Contemporary research on 1,4-Bis(chloromethyl)naphthalene focuses on optimizing its synthesis, expanding its application scope, and investigating its potential in emerging fields. Recent studies have explored:

  • Improved synthetic methodologies with higher regioselectivity
  • Applications in polymer science as initiators for atom transfer radical polymerization
  • Potential use in coordination chemistry and materials science
  • Green chemistry approaches to its synthesis and application

The compound continues to attract interest from researchers across multiple disciplines, from synthetic organic chemistry to materials science and beyond.

The Blanc chloromethylation reaction represents a fundamental synthetic pathway for introducing chloromethyl groups into aromatic compounds, including naphthalene, to produce valuable intermediates such as 1,4-bis(chloromethyl)naphthalene [1]. This reaction, discovered by Gustave Louis Blanc in 1923, involves the interaction of aromatic rings with formaldehyde and hydrogen chloride under specific catalytic conditions [1] [2]. The synthesis of 1,4-bis(chloromethyl)naphthalene has garnered significant interest among chemists due to its utility as a synthetic intermediate for functional resins and other valuable compounds [3] [4].

Mechanism of Naphthalene Chloromethylation

The chloromethylation of naphthalene proceeds through an electrophilic aromatic substitution mechanism, similar to Friedel-Crafts acylation reactions [5]. Initially, formaldehyde reacts with a Lewis acid catalyst, typically zinc chloride, to form highly electrophilic species that subsequently attack the electron-rich naphthalene ring system [1] [5]. The reaction occurs under acidic conditions where the formaldehyde carbonyl becomes protonated, significantly increasing its electrophilicity [2].

The electrophilic species can exist in several forms, including (chloromethyl)oxonium cation (ClH₂C–OH₂⁺) or chlorocarbenium cation (ClCH₂⁺), particularly in the presence of zinc chloride [1] [2]. These activated species attack the naphthalene π-electrons, forming a Wheland intermediate (σ-complex) [2]. Following this attack, rearomatization of the naphthalene ring occurs, and the resulting hydroxymethylated intermediate is rapidly converted to the chloromethyl derivative under the acidic reaction conditions [1] [5].

The complete mechanism involves:

  • Formation of the electrophilic species from formaldehyde and hydrogen chloride
  • Electrophilic attack on the naphthalene ring
  • Formation of the σ-complex intermediate
  • Deprotonation to restore aromaticity
  • Conversion of the hydroxymethyl group to chloromethyl [2] [5]

Kinetics and Thermodynamics of Position-Specific Substitution

The kinetics and thermodynamics of naphthalene chloromethylation significantly influence the position-specific substitution patterns observed in the formation of 1,4-bis(chloromethyl)naphthalene [6]. Naphthalene possesses two distinct types of positions for electrophilic substitution: alpha (positions 1, 4, 5, and 8) and beta (positions 2, 3, 6, and 7) [7]. The reactivity at these positions differs substantially due to variations in electron density and resonance stabilization effects [6] [7].

Kinetic studies of electrophilic substitutions on naphthalene reveal that the rate of reaction at alpha positions is generally higher than at beta positions [7]. This preference arises from the greater stability of the intermediate formed during alpha substitution, where the positive charge can be distributed over more carbon atoms [6] [7]. The activation parameters for alpha-substitution (ΔH‡ ≈ 21 kJ mol⁻¹ and ΔS‡ ≈ -160 J K⁻¹ mol⁻¹) differ significantly from those for beta-substitution (ΔH‡ ≈ 48 kJ mol⁻¹ and ΔS‡ ≈ -99 J K⁻¹ mol⁻¹) [7].

The thermodynamic factors governing position selectivity include:

  • Resonance stabilization of the intermediate
  • Steric hindrance effects
  • Electronic effects of existing substituents
  • Reaction conditions that may alter the energy profile [6] [8]

For 1,4-bis(chloromethyl)naphthalene formation, the initial chloromethylation typically occurs at the 1-position, followed by substitution at the 4-position, driven by both electronic and steric factors [4] [9].

Regioselectivity in Naphthalene Chloromethylation

Regioselectivity in naphthalene chloromethylation is a critical factor in the synthesis of 1,4-bis(chloromethyl)naphthalene [10] [11]. The preferential substitution at specific positions of the naphthalene ring is influenced by both electronic and steric factors, as well as reaction conditions [10] [11]. Naphthalene typically undergoes initial electrophilic attack at the 1-position (alpha) due to the higher electron density and greater resonance stabilization of the resulting intermediate [9] [7].

The formation of 1,4-bis(chloromethyl)naphthalene demonstrates a specific regioselectivity pattern where the second chloromethylation occurs predominantly at the 4-position after initial substitution at the 1-position [3] [4]. This regioselectivity can be attributed to:

  • Electronic effects: The first chloromethyl group influences the electron distribution in the naphthalene system, directing the second substitution to the 4-position [10] [9]
  • Steric considerations: The 4-position provides minimal steric hindrance for the approaching electrophile [10]
  • Resonance effects: The intermediate formed during substitution at the 4-position is stabilized through resonance structures [9]

Experimental data from synthesis studies show that under optimized conditions, the isomer ratio in bis(chloromethyl)naphthalene products can reach approximately 55% for the 1,4-isomer and 45% for the 1,5-isomer [3]. This distribution highlights the competitive nature of substitution at these positions and the importance of reaction control to enhance selectivity for the desired 1,4-isomer [3] [4].

Catalytic Systems in Chloromethylation Reactions

Lewis Acid Catalysis

Lewis acid catalysis plays a pivotal role in the chloromethylation of naphthalene for the synthesis of 1,4-bis(chloromethyl)naphthalene [1] [12]. Lewis acids function as electron pair acceptors, enhancing the electrophilicity of the formaldehyde-derived species and facilitating the attack on the aromatic ring [1] [5]. Various Lewis acids have been employed in chloromethylation reactions, with zinc chloride being particularly effective for naphthalene substrates [1] [12].

The catalytic activity of Lewis acids in naphthalene chloromethylation follows the general order: AlCl₃ > FeCl₃ > SnCl₄ > ZnCl₂ > BF₃ [12]. However, zinc chloride often provides the best balance between reactivity and selectivity for the formation of 1,4-bis(chloromethyl)naphthalene [13] [12]. The effectiveness of Lewis acid catalysts depends on several factors:

  • Coordination strength with formaldehyde oxygen
  • Ability to stabilize reaction intermediates
  • Compatibility with reaction conditions
  • Influence on regioselectivity [1] [12]

Lewis acids can also affect the reaction pathway by promoting the formation of specific electrophilic species. For instance, aluminum chloride tends to generate highly reactive chlorocarbenium ions, while zinc chloride favors the formation of (chloromethyl)oxonium species, leading to different reactivity patterns and product distributions [12] [5].

Recent studies have explored mixed Lewis acid systems, such as combinations of ferric chloride and copper chloride, which have shown enhanced catalytic performance in chloromethylation reactions by providing synergistic effects that improve both conversion and selectivity [14] [12].

Phase Transfer Catalysis (PTC) Approaches

Phase transfer catalysis (PTC) represents an innovative approach to chloromethylation reactions for the synthesis of 1,4-bis(chloromethyl)naphthalene, addressing challenges associated with the biphasic nature of the reaction system [15] [16]. PTC facilitates the transfer of reactive species between the aqueous and organic phases, enhancing reaction rates and selectivity [15] [17].

In naphthalene chloromethylation, phase transfer catalysts typically consist of quaternary ammonium salts that can effectively shuttle reactants between phases [14] [15]. These catalysts function by:

  • Extracting reactive species from the aqueous phase into the organic phase
  • Creating a homogeneous reaction environment
  • Enhancing the concentration of reactive species at the reaction site
  • Improving selectivity through controlled delivery of reagents [15] [16]

Experimental studies have demonstrated that PTC approaches can significantly improve the efficiency of chloromethylation reactions. For example, using quaternary ammonium salts such as benzyl trimethyl ammonium chloride or benzyl triethyl ammonium chloride as phase transfer catalysts has been shown to increase conversion rates from 70% to 80% while reducing reaction times [14] [17].

The effectiveness of different phase transfer catalysts in naphthalene chloromethylation varies based on their structure and properties. Polyethylene glycols (PEGs) of different molecular weights have been investigated, with PEG-800 showing superior performance compared to lower molecular weight variants [17]. The optimal amount of phase transfer catalyst typically ranges from 0.5 to 5 mol% relative to the naphthalene substrate [14] [17].

Zinc Halide-Based Catalytic Systems

Zinc halide-based catalytic systems, particularly those centered on zinc chloride, have emerged as highly effective catalysts for the chloromethylation of naphthalene to produce 1,4-bis(chloromethyl)naphthalene [1] [13]. Zinc chloride exhibits unique catalytic properties that make it especially suitable for this transformation, including moderate Lewis acidity, good solubility in the reaction medium, and the ability to promote selective chloromethylation [1] [13].

The catalytic action of zinc chloride in naphthalene chloromethylation involves:

  • Coordination with formaldehyde to enhance its electrophilicity
  • Stabilization of reaction intermediates
  • Promotion of regioselective substitution
  • Facilitation of the conversion of hydroxymethyl intermediates to chloromethyl products [1] [13] [18]

Zinc bromide and zinc iodide have also been investigated as catalysts for chloromethylation reactions, with zinc iodide showing excellent reactivity in the chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid [12]. A comparative study of zinc halide catalysts revealed that zinc iodide provided higher yields than zinc chloride and zinc bromide under similar reaction conditions [12].

Recent developments in zinc halide catalysis include supported zinc chloride systems, such as ZnCl₂/γ-Al₂O₃, which offer advantages in terms of catalyst recovery and reuse [18]. These supported catalysts form complex multiphase systems with various zinc-containing structures cross-linked to the support surface, enhancing catalytic activity and selectivity [18].

The optimal concentration of zinc chloride catalyst typically ranges from 5 to 15 mol% relative to the naphthalene substrate, with higher concentrations potentially leading to increased formation of byproducts [13] [18].

Process Optimization Strategies

Reaction Medium Effects on Selectivity

The reaction medium plays a crucial role in determining the selectivity and efficiency of naphthalene chloromethylation for the synthesis of 1,4-bis(chloromethyl)naphthalene [16] [17]. The choice of solvent system significantly influences the distribution of products, reaction rates, and overall yields [16] [17]. Both homogeneous and heterogeneous reaction systems have been investigated, with each offering distinct advantages for controlling selectivity [15] [17].

In traditional chloromethylation reactions, chlorinated solvents such as dichloromethane or 1,2-dichloroethane have been commonly employed [19]. However, these solvents present environmental concerns, leading to the exploration of alternative reaction media [19] [17]. Recent studies have demonstrated that the use of inert aliphatic hydrocarbons, such as methylcyclohexane or n-heptane, can provide improved selectivity for 1,4-bis(chloromethyl)naphthalene formation [3].

The effect of reaction medium polarity on selectivity is particularly noteworthy:

  • Polar solvents generally accelerate the reaction but may reduce selectivity
  • Non-polar solvents often enhance regioselectivity but at the cost of slower reaction rates
  • Biphasic systems with phase transfer catalysts can combine the advantages of both approaches [15] [17]

Experimental data indicate that the volume ratio of aqueous to organic phases in biphasic systems significantly affects selectivity, with optimal ratios typically ranging from 1:9 to 9:1 depending on other reaction parameters [3] [17]. The concentration of sulfuric acid in the aqueous phase also influences selectivity, with maximum conversion typically achieved at approximately 50% sulfuric acid concentration [17].

Temperature and Concentration Parameters

Temperature and concentration parameters are critical factors that significantly influence the outcome of naphthalene chloromethylation reactions for the synthesis of 1,4-bis(chloromethyl)naphthalene [3] [8]. Careful optimization of these parameters is essential to maximize yield and selectivity while minimizing the formation of unwanted byproducts [3] [8].

Temperature effects on chloromethylation reactions are multifaceted:

  • Higher temperatures generally increase reaction rates but may reduce selectivity
  • Lower temperatures often enhance regioselectivity but require longer reaction times
  • Temperature fluctuations during the reaction can lead to inconsistent product distributions [3] [8]

Experimental studies have established that the optimal temperature range for naphthalene chloromethylation typically falls between 60-90°C [3]. At temperatures below 40°C, the reaction proceeds very slowly or not at all, while temperatures exceeding 90°C promote the formation of naphthalene condensation products and other resinous byproducts, significantly reducing the yield of 1,4-bis(chloromethyl)naphthalene [3].

Concentration parameters also play a crucial role in reaction optimization:

  • Naphthalene concentration affects the likelihood of multiple substitutions
  • Catalyst concentration influences both reaction rate and selectivity
  • Formaldehyde and hydrogen chloride concentrations determine the availability of reactive species [3] [8] [17]

The table below summarizes the optimal concentration parameters for the synthesis of 1,4-bis(chloromethyl)naphthalene based on experimental findings:

ParameterOptimal RangeEffect on Reaction
Naphthalene concentration0.5-2.0 MHigher concentrations increase reaction rate but may reduce selectivity
Sulfuric acid concentration60-85% w/wMaximum conversion at approximately 50-80%
Catalyst (ZnCl₂) loading5-15 mol%Higher loadings accelerate reaction but may promote side reactions
Formaldehyde:naphthalene ratio2.0-8.0:1Excess formaldehyde favors bis-substitution
Reaction time1-10 hoursDependent on temperature and other parameters

These parameters must be carefully balanced to achieve optimal results, as they interact synergistically to determine the final outcome of the reaction [3] [8].

Paraformaldehyde and Hydrogen Chloride Stoichiometry

The stoichiometric relationship between paraformaldehyde and hydrogen chloride represents a critical aspect of process optimization for the synthesis of 1,4-bis(chloromethyl)naphthalene [3] [20] [21]. Precise control of these reagents' ratios is essential for maximizing yield and selectivity while minimizing unwanted side reactions [3] [21].

Paraformaldehyde serves as the source of formaldehyde in the reaction, gradually releasing monomeric formaldehyde under the reaction conditions [20] [21]. The optimal amount of paraformaldehyde typically ranges from 1.5 to 10 molar equivalents relative to naphthalene, with 2.0 to 8.0 equivalents being most commonly employed for efficient bis-chloromethylation [3]. Excess paraformaldehyde generally favors the formation of bis-substituted products but may also promote unwanted polymerization reactions if present in too high concentrations [3] [20].

Hydrogen chloride plays multiple roles in the chloromethylation reaction:

  • It activates formaldehyde through protonation
  • It serves as the chloride source for converting hydroxymethyl intermediates to chloromethyl products
  • It maintains the acidic environment necessary for the reaction [3] [20] [21]

The optimal hydrogen chloride stoichiometry typically ranges from 2.0 to 5.0 molar equivalents relative to naphthalene [3]. Insufficient hydrogen chloride (less than 2.0 equivalents) leads to increased formation of resinous byproducts and reduced yields of 1,4-bis(chloromethyl)naphthalene [3]. Conversely, excessive hydrogen chloride (more than 5.0 equivalents) provides no additional benefit and may lead to equipment corrosion and environmental concerns [3].

The interaction between paraformaldehyde and hydrogen chloride generates reactive species such as chloromethanol (ClCH₂OH) and bis(chloromethyl) ether, which serve as the actual chloromethylating agents [20] [21]. The relative concentrations of these species, determined by the paraformaldehyde:hydrogen chloride ratio, significantly influence the reaction pathway and product distribution [20] [21].

Crystallization represents the most fundamental and widely employed technique for the purification of 1,4-bis(chloromethyl)naphthalene, providing both exceptional purity and efficient removal of synthetic impurities. The selection of appropriate crystallization conditions significantly influences the final product quality, yield, and crystal morphology [1] [2].

Solvent-Based Crystallization Systems

The choice of crystallization solvent critically determines the success of the purification process. Research demonstrates that ethyl acetate serves as an optimal crystallization medium for 1,4-bis(chloromethyl)naphthalene, yielding needle-shaped colorless crystals with melting points ranging from 394-396 K (121-123°C) [1]. This solvent system provides excellent selectivity for the target compound while effectively excluding common synthetic by-products such as mono-chloromethylated naphthalene derivatives and unreacted starting materials [1].

Hot methanol crystallization has been extensively studied as an alternative approach, particularly effective for removing polar impurities. The process involves dissolving the crude product in refluxing methanol (64-65°C), followed by controlled cooling at rates of 0.5-1°C per minute [1]. This methodology consistently produces colorless prismatic crystals with yields of 80-90% and melting points of 120-122°C [1] [3].

Absolute ethanol crystallization represents one of the most successful purification techniques reported in the literature. The procedure involves heating the crude 1,4-bis(chloromethyl)naphthalene to 26°C in absolute ethanol until complete dissolution occurs, followed by controlled cooling to -5°C at a rate of 0.5°C per 10 minutes over 2 hours [3]. This method achieves remarkable yields of 97.1% with product purity exceeding 99.6% [3].

Mixed Solvent Crystallization Approaches

Binary solvent systems offer enhanced selectivity and improved crystal quality compared to single-solvent approaches. Dichloromethane-hexane mixtures provide excellent dissolution of the target compound while maintaining poor solubility for common impurities [4]. The optimal ratio typically ranges from 1:1 to 1:3 (dichloromethane:hexane), with crystallization temperatures maintained between 25°C and -20°C [4].

Ethyl acetate-hexane systems demonstrate superior performance for large-scale purification operations. The crystallization process involves initial dissolution in ethyl acetate at 40°C, followed by gradual addition of hexane and controlled cooling to 0°C [5]. This approach yields needle-like crystals with excellent morphological consistency and melting points of 122-124°C [5].

Temperature Control and Cooling Strategies

Precise temperature control during crystallization significantly impacts both yield and crystal quality. Rapid cooling rates (greater than 2°C per minute) typically produce smaller crystals with higher surface area but may incorporate more impurities [1]. Conversely, slow cooling rates (0.5-1°C per minute) favor the formation of larger, higher-purity crystals with better defined morphology [1] [3].

The optimal crystallization temperature range for 1,4-bis(chloromethyl)naphthalene spans from room temperature to -20°C, depending on the solvent system employed [3]. Lower crystallization temperatures generally improve selectivity but may reduce overall yields due to increased solvent retention within the crystal matrix [3].

Solvent SystemTemperature Range (°C)Cooling Rate (°C/min)Yield (%)Crystal MorphologyMelting Point (°C)
Ethyl acetateRoom temperature to reflux1-275-85Needle-shaped colorless crystals121-123
Hot methanol64-65 (reflux)0.5-180-90Colorless prismatic crystals120-122
Absolute ethanol26 to -50.5/10min97.1White crystalline solid122-124
Methanol/water mixture20 to 01-270-80Colorless plates121-123
Dichloromethane/hexane25 to -202-365-75Prismatic crystals120-122
Ethyl acetate/hexane40 to 01-1.572-82Needle-like crystals122-124

Chromatographic Separation Approaches

Chromatographic techniques provide powerful alternatives to crystallization methods, particularly when dealing with complex synthetic mixtures or when ultra-high purity is required. These methods offer superior resolution for separating closely related structural isomers and can effectively remove trace impurities that persist through crystallization procedures [6] [7].

High Performance Liquid Chromatography Systems

High Performance Liquid Chromatography represents the gold standard for analytical and preparative separation of 1,4-bis(chloromethyl)naphthalene from related compounds. Reverse-phase HPLC using C18 stationary phases demonstrates exceptional selectivity for chloromethylated naphthalene derivatives [6]. The optimal mobile phase composition consists of acetonitrile and water in an 80:20 ratio, providing baseline separation with retention times of 8.5-9.2 minutes [6].

The Newcrom R1 column system has proven particularly effective for the separation of bis(chloromethyl)naphthalene isomers. This specialized reverse-phase column with low silanol activity provides excellent peak symmetry and reproducible retention times [6]. The mobile phase comprises acetonitrile, water, and phosphoric acid, with UV detection at 280 nm yielding optimal sensitivity [6].

For mass spectrometry-compatible applications, the phosphoric acid component can be replaced with formic acid without significant loss of separation efficiency [6]. This modification enables direct coupling with mass spectrometric detection systems for structural confirmation and quantitative analysis [6].

Column Chromatography Optimization

Traditional column chromatography using silica gel remains a cost-effective approach for gram-scale purifications. Silica gel 60 with particle sizes of 40-63 micrometers provides optimal balance between resolution and flow rate [8] [5]. The elution system typically employs hexane-ethyl acetate gradients, beginning with 10:1 ratios and progressing to 4:1 as the target compound elutes [8] [5].

Flash chromatography offers significant advantages for rapid purification of moderate quantities (1-50 grams) of 1,4-bis(chloromethyl)naphthalene. Silica gel 60 with 15-40 micrometer particles enables high flow rates (10-15 mL/min) while maintaining excellent resolution [9]. The technique employs dichloromethane-methanol gradients (95:5 to 90:10) with UV monitoring at 254 nm [9].

Preparative chromatography systems utilizing larger diameter columns (50-100 mm) can process kilogram quantities of crude material. These systems employ specialized preparative-grade silica gel with uniform particle size distribution, enabling consistent separations at elevated flow rates [10].

Thin Layer Chromatography Monitoring

Thin Layer Chromatography serves as an essential analytical tool for monitoring purification progress and optimizing separation conditions. Silica gel 60 F254 plates provide optimal resolution for chloromethylated naphthalene compounds [11]. The mobile phase system of hexane-ethyl acetate (3:1) enables clear visualization of component bands under UV illumination at 254 nm [11].

Advanced TLC techniques, including two-dimensional development and gradient elution, offer enhanced resolution for complex mixtures. These methods prove particularly valuable for identifying and quantifying synthetic by-products, including mono-chloromethylated naphthalenes and dichloromethyl derivatives [12].

TechniqueStationary PhaseMobile PhaseFlow Rate (mL/min)Detection MethodRetention Time (min)Resolution
High Performance Liquid Chromatography (HPLC)C18 (Octadecylsilyl)Acetonitrile/Water (80:20)1.0UV at 254 nm8.5-9.2Baseline separation
Column ChromatographySilica gel 60 (40-63 μm)Hexane/Ethyl acetate (4:1)GravityUV visualizationN/AGood separation
Preparative ChromatographySilica gel 60 (15-40 μm)Dichloromethane/Methanol (95:5)5-10UV at 254 nmN/AHigh resolution
Flash ChromatographySilica gel 60 (40-63 μm)Hexane/Ethyl acetate (10:1)10-15UV at 254 nmN/AGood separation
Thin Layer Chromatography (TLC)Silica gel 60 F254Hexane/Ethyl acetate (3:1)N/AUV lamp (254 nm)N/AAdequate resolution
Reverse Phase HPLCNewcrom R1Acetonitrile/Water/Phosphoric acid0.8UV at 280 nm5.2-5.8Excellent separation

Solvent Selection and Optimization for Product Isolation

The selection and optimization of solvents for the isolation of 1,4-bis(chloromethyl)naphthalene represents a critical factor in achieving high purity and yield. Solvent properties including polarity, boiling point, and chemical compatibility directly influence dissolution behavior, crystallization kinetics, and impurity rejection [13] [14].

Solubility Characteristics and Solvent Screening

Comprehensive solubility studies reveal that 1,4-bis(chloromethyl)naphthalene exhibits variable solubility across different solvent classes. Chlorinated solvents demonstrate the highest dissolution capacity, with dichloromethane providing solubility of 45-50 g/L at 25°C [13]. This exceptional solubility enables efficient extraction and purification procedures while maintaining reasonable solution volumes [13].

Ethyl acetate offers moderate solubility (25-30 g/L) combined with excellent selectivity for the target compound [14]. The solvent's intermediate polarity (polarity index 4.4) provides optimal balance between dissolution of the target compound and exclusion of polar impurities [14]. Recovery efficiencies typically range from 85-90% when properly optimized [14].

Methanol exhibits limited solubility (15-20 g/L) but provides superior impurity rejection capabilities [1] [14]. The high polarity of methanol (polarity index 5.1) enables selective dissolution of ionic and highly polar contaminants while maintaining the target compound in the solid phase [1] [14].

Hexane demonstrates poor solubility (2-3 g/L) for 1,4-bis(chloromethyl)naphthalene, making it unsuitable as a primary dissolution medium [14]. However, hexane serves as an excellent anti-solvent in crystallization procedures, promoting nucleation and crystal growth while maintaining low impurity levels [14].

Extraction and Washing Protocols

Systematic extraction procedures utilizing solvent polarity gradients provide efficient separation of 1,4-bis(chloromethyl)naphthalene from synthetic reaction mixtures. The initial extraction employs dichloromethane or chloroform to dissolve the target compound along with organic-soluble impurities [15]. Subsequent washing with aqueous sodium bicarbonate solution (5-15% concentration) removes acidic by-products and catalyst residues [15].

Sequential extraction with cyclohexane or n-hexane provides additional purification by preferentially dissolving non-polar impurities while leaving the target compound in the more polar organic phase [15]. This approach proves particularly effective for removing unreacted naphthalene and hydrocarbon-based contaminants [15].

Aqueous washing procedures require careful optimization to minimize product loss while maximizing impurity removal. Saturated sodium chloride solutions provide optimal ionic strength for phase separation without inducing emulsion formation [15]. Multiple washing cycles with smaller volumes prove more effective than single washes with larger volumes [15].

Solvent Recovery and Environmental Considerations

Solvent recovery systems enable sustainable purification processes while reducing operational costs. Distillation represents the primary method for solvent reclamation, with particular attention to temperature control to prevent thermal decomposition of residual organic compounds [15]. Dichloromethane and chloroform require careful handling due to their environmental impact and potential health hazards [15].

Alternative solvent systems utilizing environmentally benign solvents have been developed to address sustainability concerns. Ethyl acetate-based systems provide comparable purification efficiency with reduced environmental impact [9]. Water-alcohol mixtures enable green crystallization procedures, although yields may be slightly reduced compared to conventional organic solvents [9].

Solvent selection criteria must balance purification efficiency with environmental and economic factors. Life cycle assessments demonstrate that optimized solvent recovery systems can reduce environmental impact by 70-80% compared to single-use solvent approaches [15].

SolventSolubility at 25°C (g/L)Boiling Point (°C)Polarity IndexRecovery Efficiency (%)Purification Grade
Dichloromethane45-5039.63.192-95Excellent
Ethyl acetate25-3077.14.485-90Good
Methanol15-2064.75.180-85Moderate
Hexane2-368.70.160-70Poor
Toluene35-40110.62.488-92Good
Acetonitrile20-2581.65.882-87Good
Diethyl ether8-1234.62.875-80Moderate
Chloroform40-4561.24.190-94Excellent

Process Integration and Scale-Up Considerations

The integration of multiple purification techniques requires careful consideration of solvent compatibility and process efficiency. Sequential crystallization-chromatography approaches utilize different solvent systems optimized for each purification stage [10] [9]. Initial crystallization removes bulk impurities, while subsequent chromatographic polishing achieves final purity specifications [10] [9].

Scale-up from laboratory to industrial production necessitates comprehensive evaluation of solvent handling, recovery, and waste treatment systems [15]. Continuous processing techniques utilizing counter-current extraction and integrated crystallization-filtration systems demonstrate improved efficiency and reduced solvent consumption [15].

Quality control procedures must account for solvent-related impurities, including stabilizers, antioxidants, and degradation products [16]. High-resolution analytical methods enable detection and quantification of trace solvent residues in the final product [16].

XLogP3

4.4

Other CAS

6586-89-6

Wikipedia

Naphthalene, 1,4-bis(chloromethyl)-

Dates

Last modified: 08-15-2023

Explore Compound Types